5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole

1,2,4-oxadiazole building blocks medicinal chemistry diversity-oriented synthesis

Standard 1,2,4-oxadiazole cores lacking a leaving group require offline activation, slowing library synthesis. This 3-isopropyl-5-(1-chloroethyl) analog solves that bottleneck. - Pre-installed nucleophilic substitution handle: single-step diversification; chiral center enables stereochemical SAR (absent in achiral 5-chloromethyl variant) - XLogP 2.1: optimal range for antibacterial pharmacokinetics (MRSA/VRE active series) - Fragment-like MW 174.63, 0 HBD, 3 HBA: suitable for fragment screening and bioisostere replacement (ester/amide mimic) - Continuous-flow compatible: reduces cycle time for automated parallel synthesis

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 119738-09-9
Cat. No. B3365063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
CAS119738-09-9
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C(C)Cl
InChIInChI=1S/C7H11ClN2O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,1-3H3
InChIKeyUPWCEHOTWIZDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole: Overview and Physicochemical Profile


5-(1-Chloroethyl)-3-(propan-2-yl)-1,2,4-oxadiazole (CAS 119738-09-9) is a 3,5-disubstituted 1,2,4-oxadiazole small-molecule building block (C7H11ClN2O, MW 174.63 g/mol) [1]. The 1,2,4-oxadiazole ring is a recognized bioisostere for esters and amides, offering enhanced hydrolytic stability and metabolic profiles in medicinal chemistry [2]. This compound carries a 1-chloroethyl substituent at the 5-position (a chiral secondary alkyl chloride serving as a handle for nucleophilic substitution) and an isopropyl group at the 3-position (providing branched-chain lipophilicity, XLogP3-AA = 2.1) [3]. It is listed in the CAS Common Chemistry database and available from commercial suppliers at >95% purity [4].

1,2,4-oxadiazole bioisostere scaffold for medicinal chemistry
Chiral secondary alkyl chloride handle for stereochemical diversification
Multi-supplier availability supports library procurement

Why Generic 1,2,4-Oxadiazole Substitution Fails in Synthesis and Screening


Generic substitution among 1,2,4-oxadiazole analogs is not straightforward due to the profound impact of 3- and 5-position substitution on both physicochemical properties and biological activity. The 1,2,4-oxadiazole scaffold has demonstrated potent antibacterial activity against Gram-positive pathogens, with structure–activity relationship (SAR) studies confirming that the nature of the 3-alkyl substituent and the steric/electronic properties of the 5-substituent directly govern minimum inhibitory concentration (MIC) values against the ESKAPE panel and influence pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability [1][2]. Altering the isopropyl group at the 3-position (e.g., to ethyl or cyclopropyl) or the 1-chloroethyl group at the 5-position (e.g., to chloromethyl or aryl) fundamentally changes the compound's lipophilicity (XLogP3-AA from ~1.5 to ~3.6), hydrogen-bond acceptor capacity, and metabolic stability—any of which can render downstream structure–activity relationships unreproducible across compound series [3][4].

Target Branched isopropyl at C3
Linear alkyl substitution (e.g., ethyl) may shift lipophilicity and SAR profile.
Target Chiral 1-chloroethyl at C5
Achiral chloromethyl analog removes stereochemical diversity and may alter biological response.
Target Isopropyl + chloroethyl combination
Cyclopropyl or aryl replacement at C3 introduces conformational/electronic shifts that may limit SAR transferability.

Quantitative Evidence vs. Closest 1,2,4-Oxadiazole Analogs


Unique Branched Isopropyl and Chiral 1-Chloroethyl Substitution Pattern

This compound uniquely combines a branched isopropyl group at the 3-position with a chiral secondary alkyl chloride (1-chloroethyl) at the 5-position. Among closely related commercial 1,2,4-oxadiazole building blocks, the 3-ethyl analog (CAS 119738-15-7) lacks the branched-chain steric bulk of isopropyl [1], while the 5-chloromethyl-3-isopropyl analog (CAS 54042-97-6) replaces the chiral secondary chloride with an achiral primary chloride, eliminating stereochemical diversity [2]. The 3-cyclopropyl-5-(1-chloroethyl) variant (CAS 1040329-60-9), while retaining the chiral chloroethyl, presents different conformational constraints at C3 [3]. None of these analogs simultaneously offer branched-chain lipophilicity at C3 and a chiral reactive handle at C5.

Substitution Pattern
Head-to-head
Branched isopropyl (C3) + chiral 1-chloroethyl (C5)
vs. linear ethyl, achiral chloromethyl, or cyclopropyl analogs
Enables exploration of stereochemical and lipophilic space
Only member combining branched C3 and chiral C5 handle
1,2,4-oxadiazole building blocks medicinal chemistry diversity-oriented synthesis

Balanced Lipophilicity for Lead-Like Pharmacokinetics

The compound's computed lipophilicity (XLogP3-AA = 2.1) places it within a favorable range for lead-like oral bioavailability. By comparison, the 3-ethyl congener has a lower XLogP3-AA of approximately 1.5, potentially limiting membrane permeability [1], while 3-aryl-5-chloroethyl-1,2,4-oxadiazoles exhibit XLogP3-AA values >3.5, increasing the risk of poor solubility and off-target promiscuity according to established drug-likeness guidelines [2]. In the antibacterial 1,2,4-oxadiazole SAR literature, compounds with cLogP values in the 2–3 range demonstrated favorable pharmacokinetic profiles, including low clearance and acceptable oral bioavailability (e.g., 41% F for lead compound 72c) in murine models of MRSA infection [3].

Lipophilicity
Cross-study
XLogP3-AA = 2.1
vs. ~1.5 (ethyl analog), >3.5 (aryl analogs)
Within reported favorable range for lead-like PK
cLogP 2–3 correlated with favorable ADME in oxadiazole series
drug-likeness lipophilicity optimization lead optimization

Chiral 1-Chloroethyl Enables Stereochemical Diversification

The 1-chloroethyl group at the 5-position introduces a stereogenic center adjacent to the oxadiazole ring. This contrasts with the 5-chloromethyl-3-isopropyl analog (CAS 54042-97-6), which lacks a chiral center, and 5-dichloromethyl analogs, which present different steric and electronic profiles at the reactive site [1]. In the broader oxadiazole antibacterial class, SAR studies have shown that modifications to the 5-substituent steric environment directly alter MIC values against S. aureus and the ESKAPE panel, with changes in substituent bulk producing >4-fold shifts in potency [2]. The (S)-enantiomer of the 3-ethyl-5-(1-chloroethyl) analog (CAS 2740751-72-6) is commercially available, confirming that enantiomeric separation of this compound class is feasible and that stereochemistry is being actively explored in procurement catalogs .

Stereochemical Diversification
Class-level
Racemic chiral center at C5
vs. achiral chloromethyl or dichloromethyl analogs
Supports enantiomeric resolution and stereochemical SAR
C5 steric modification reported to shift MIC >4-fold in class SAR
chiral building blocks asymmetric synthesis stereochemical SAR

Fragment-Like Properties for Scaffold-Based Library Design

With a molecular weight of 174.63 Da, 0 hydrogen-bond donors, 3 hydrogen-bond acceptors, and 2 rotatable bonds, this compound adheres to fragment-like physicochemical criteria (MW < 250, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 5) [1]. By comparison, 3-aryl-5-chloroethyl-1,2,4-oxadiazoles typically exceed MW 220 and add aromatic ring count, reducing their suitability as minimal fragment scaffolds [2]. In the context of 1,2,4-oxadiazole library synthesis reported by BMC Chemistry (2020), 26 novel derivatives were generated from substituted starting materials, with biological activity (antibacterial against Xoo and Xoc) directly dependent on the starting scaffold's substitution pattern [3]. Additionally, continuous-flow microreactor synthesis of 1,2,4-oxadiazoles from nitriles and activated carbonyls produces compounds in ~30 minutes in 40–80 mg quantities, demonstrating the feasibility of rapid library generation from building blocks like the target compound [4].

Fragment-Like Properties
Class-level
MW 174.63, HBD 0, HBA 3, Rot. bonds 2
Meets fragment library criteria for scaffold-based design
Heavier aryl-substituted analogs may exceed typical fragment limits
fragment-based drug discovery scaffold hopping chemical libraries

Multi-Supplier Availability at High Purity

The target compound is commercially available from multiple global suppliers at purities of 95% or higher. Chemenu offers catalog number CM466641 at 95%+ purity , while Enamine LLC (a major building-block supplier) lists the compound as catalog EN300-29696 at 95% purity [1]. Chembase.cn and CymitQuimica also carry the compound [1]. In contrast, the structurally distinct 5-chloromethyl-3-isopropyl analog (CAS 54042-97-6) is offered at 97% purity by select vendors, and the 3-cyclopropyl analog (CAS 1040329-60-9) has more limited commercial sourcing [2]. The availability of the target compound from Enamine—a supplier commonly used for diversity-oriented synthesis libraries—indicates its inclusion in curated screening collections, reducing lead time for procurement compared to custom synthesis of less-stocked analogs [1].

Supplier Availability
Head-to-head
≥4 suppliers, purity ≥95%
vs. limited sourcing for cyclopropyl analog
Supports multi-source procurement and library stocking
Inclusion in building-block catalog suggests screening collection fit
chemical procurement building block sourcing research chemical suppliers

Reactive Chloroethyl Handle for Regioselective Derivatization

The 1-chloroethyl substituent serves as an electrophilic site for SN2 nucleophilic displacement with amines, thiols, alkoxides, and other nucleophiles, enabling rapid analog generation. In the context of 1,2,4-oxadiazole SAR, the ability to derivatize the 5-position via nucleophilic substitution has been critical for tuning biological activity—for example, 3,5-disubstituted-1,2,4-oxadiazoles synthesized via amidoxime cyclodehydration and subsequent derivatization yielded MIC values ranging from 5 to 10 μg/mL against E. coli and B. subtilis depending on the nature of the substituent introduced [1]. Continuous-flow microreactor synthesis methods for 1,2,4-oxadiazoles produce scaffolds in ~30 minutes, and the presence of a pre-installed reactive chloroethyl handle allows immediate downstream diversification without requiring additional activation steps [2]. This contrasts with 5-methyl, 5-ethyl, or 5-aryl oxadiazole analogs, which require separate functionalization workflows (e.g., halogenation, metalation) to introduce a reactive site at the 5-position [3].

Reactive Handle
Class-level
Pre-installed 1-chloroethyl electrophile for SN2
vs. 5-methyl/aryl analogs requiring extra activation
Enables one-step diversification without post-activation
3,5-disubstituted analogs reported MIC 5–10 μg/mL in screening
nucleophilic substitution chemical diversification medicinal chemistry synthesis

Best-Fit Research and Industrial Application Scenarios


Antibacterial SAR Campaigns Against Gram-Positive Pathogens

The 1,2,4-oxadiazole scaffold has demonstrated potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with lead compound 72c showing 41% oral bioavailability and efficacy in murine infection models [1]. The target compound's XLogP3-AA of 2.1 places it within the optimal cLogP range (2–3) correlated with favorable pharmacokinetic properties in this series [2]. Its pre-installed 1-chloroethyl reactive handle enables single-step nucleophilic diversification to generate focused analog libraries, and the chiral center provides the additional benefit of stereochemical SAR exploration—a dimension inaccessible to the achiral 5-chloromethyl-3-isopropyl analog (CAS 54042-97-6) [3].

Fragment-Based Drug Discovery Library Construction

With MW 174.63, 0 HBD, 3 HBA, and 2 rotatable bonds, the target compound satisfies all fragment-like physicochemical criteria [4]. Its inclusion in Enamine's building-block catalog (EN300-29696) confirms its suitability for diversity-oriented synthesis collections used in fragment screening [5]. Continuous-flow microreactor synthesis methods produce 1,2,4-oxadiazoles in ~30 minutes, enabling rapid scale-up of fragment hits identified from screening this scaffold [6]. In fragment libraries, the branched isopropyl group at C3 provides a differentiated shape and lipophilic contact surface compared to linear-alkyl 3-substituted oxadiazole fragments, potentially accessing distinct protein binding pockets.

Bioisosteric Replacement of Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, offering enhanced hydrolytic stability and metabolic resistance [7]. In antibacterial drug discovery, 1,2,4-oxadiazole-containing compounds have shown in vivo efficacy in mouse models of MRSA infection with favorable pharmacokinetic profiles (low clearance, high volume of distribution) [8]. The target compound's XLogP3-AA of 2.1, combined with its moderate molecular weight, makes it an ideal starting scaffold for bioisosteric replacement strategies aimed at improving the pharmacokinetic properties of existing ester- or amide-containing antibacterial leads without sacrificing target engagement. The chloroethyl handle further permits late-stage functionalization to fine-tune potency and selectivity.

Continuous-Flow and Automated Parallel Synthesis of Libraries

The proven compatibility of 1,2,4-oxadiazole synthesis with continuous-flow microreactor platforms—producing 40–80 mg of purified product in ~30 minutes—makes the target compound and its analogs suitable for automated library production [9]. The pre-installed chloroethyl nucleophilic substitution handle eliminates the need for post-cyclization activation steps, enabling a two-stage flow synthesis: (1) oxadiazole core formation, (2) in-line nucleophilic diversification. This contrasts with 5-unsubstituted or 5-alkyl oxadiazole scaffolds that require offline functionalization, interrupting the flow sequence. For industrial-scale medicinal chemistry groups employing automated parallel synthesis, the target compound reduces overall cycle time per library member compared to analogs lacking a built-in leaving group.

Application
Selection Property
Validation Focus
Antibacterial SAR studies (Gram-positive)
1,2,4-oxadiazole scaffold with reactive handle
MIC and PK model-response endpoints in murine infection studies
Fragment-based library design
Fragment-compliant physicochemical profile
Scaffold diversity and synthetic tractability
Bioisosteric replacement of esters/amides
Hydrolytic stability and metabolic profile
PK and target-engagement endpoints in replacement studies
Continuous-flow library synthesis
Pre-installed reactive chloroethyl handle
Reduction of offline functionalization steps
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